Bamethan, (R)-

β2-adrenoceptor binding affinity chromatography association constant

Bamethan, (R)- (CAS 912804-58-1, UNII S6CHL299YU) is the single (R)-enantiomer of the racemic vasodilator bamethan (CAS 3703-79-5), an adrenaline derivative originally developed by C. H.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 912804-58-1
Cat. No. B12713998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamethan, (R)-
CAS912804-58-1
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCNCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1
InChIKeyRDUHXGIIUDVSHR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bamethan, (R)- (CAS 912804-58-1): Baseline Identity and Procurement Classification for a Single-Enantiomer Peripheral Vasodilator


Bamethan, (R)- (CAS 912804-58-1, UNII S6CHL299YU) is the single (R)-enantiomer of the racemic vasodilator bamethan (CAS 3703-79-5), an adrenaline derivative originally developed by C. H. Boehringer Sohn . The compound belongs to the 2-amino-1-phenylethanol class of peripheral vasodilators (ATC code C04AA31) and contains a single chiral center at the β-carbon of the ethanolamine side chain . Pharmacologically, (R)-bamethan acts as a β2-adrenergic receptor agonist, mediating vasodilation via cAMP-dependent pathways that reduce intracellular calcium and inhibit myosin light-chain kinase activity in vascular smooth muscle . The (R)-enantiomer is explicitly distinguished from racemic bamethan and the (S)-enantiomer (CAS 949926-33-4) in contemporary patent literature for β2-adrenergic receptor agonist applications .

Bamethan, (R)-: Why Generic Substitution with Racemic Bamethan or In-Class Alternatives Carries Quantifiable Risk


Substituting (R)-bamethan with racemic bamethan, (S)-bamethan, or other in-class β2-agonists such as nylidrin or isoxsuprine introduces scientifically demonstrable differences that preclude interchangeability. Racemic bamethan contains both (R)- and (S)-enantiomers that exhibit differential receptor-binding kinetics; the (S)-enantiomer has been reported to display approximately 5:1 β2-over-β1 selectivity, while the (R)-enantiomer's selectivity profile remains incompletely characterized but pharmacologically distinct . Cross-class vasodilators such as papaverine operate via entirely different mechanisms (phosphodiesterase inhibition versus β-adrenergic agonism), producing quantitatively different magnitudes of vasodilation . Furthermore, bamethan shows a paradoxical route-dependent response—topical application induces arteriolar dilation while intravenous administration produces arteriolar constriction—a bifurcated pharmacodynamic profile not shared by mechanistic alternatives such as cyclandelate or kallikrein . These receptor-level, mechanistic, and route-dependent differences mean that procurement of the specific enantiomer is not a matter of convenience but of pharmacological necessity for reproducible experimental outcomes.

Bamethan, (R)- (CAS 912804-58-1): Product-Specific Quantitative Evidence Guide for Procurement Decision-Making


β2-Adrenoceptor Binding Affinity of Racemic Bamethan vs. Salbutamol, Isoprenaline, and Norepinephrine

Racemic bamethan binds to the β2-adrenoceptor with an association constant (K_a) of (0.47 ± 0.04) × 10³ M⁻¹, determined by immobilized receptor affinity chromatography. This value is approximately 2.4-fold lower than salbutamol (1.11 ± 0.06 × 10³ M⁻¹), 3.5-fold lower than isoprenaline (1.66 ± 0.12 × 10³ M⁻¹), and 2.0-fold lower than norepinephrine (0.95 ± 0.03 × 10³ M⁻¹), establishing a quantitative rank order of receptor engagement strength . This measurement was validated against radioligand binding pK_d values and represents a class-level inference that applies to the racemic mixture; the contribution of the individual (R)-enantiomer to this net binding signal has not been separately reported.

β2-adrenoceptor binding affinity chromatography association constant sympathomimetic ranking

β-Adrenoceptor Subtype Selectivity Ratios: Bamethan vs. Isoxsuprine and Salbutamol from Whole-Cell Binding

In whole-cell competition binding assays using [³H]-CGP 12177, racemic bamethan displayed a β1/β2 selectivity ratio of 4.0, a β2/β3 ratio of 2.6, and a β1/β3 ratio of 1.3 . By comparison, the structurally related vasodilator isoxsuprine exhibited a β1/β2 ratio of 11.5 (2.9-fold more β2-selective) and a β2/β3 ratio of 4.4 (1.7-fold more β2/β3-selective). The archetypal β2-agonist salbutamol showed a β1/β2 ratio of 21.4, representing 5.4-fold greater β2-selectivity than bamethan. The relatively low β1/β2 selectivity of bamethan (4.0) compared to isoxsuprine (11.5) and salbutamol (21.4) indicates that bamethan retains measurable β1-receptor engagement, a property that may be therapeutically or experimentally relevant when concomitant cardiac β1 effects are desired or must be excluded.

adrenoceptor selectivity β1/β2 ratio whole-cell radioligand binding off-target cardiac risk

Intra-Operative Graft Blood Flow Augmentation: Bamethan vs. Papaverine in Femoro-Popliteal Bypass Patients

In a direct head-to-head intra-operative study of 31 patients undergoing femoro-popliteal reversed saphenous vein bypass grafting, both bamethan (100 mg) and papaverine (40 mg) produced dose-dependent graft flow augmentation (p < 0.01) . However, 40 mg of papaverine produced a significantly greater increase in graft blood flow than 100 mg of bamethan (p < 0.001). The maximal bypass vein flow during bamethan-induced vasodilation was 145 mL/min before blood substitution and increased to 270 mL/min after transfusion, representing a 1.86-fold increase attributable to improved oxygen-carrying capacity . Both drugs showed significantly larger flow increases when injected into the popliteal artery versus the common femoral artery (p < 0.01). The authors concluded that papaverine (40 mg intra-popliteal) should be preferred for maximal intra-operative flow augmentation.

vascular surgery graft flow augmentation intra-arterial vasodilator dose-response

Differential α1-Acid Glycoprotein Binding: Bamethan vs. Nylidrin, Ritodrine, Salbutamol, Fenoterol, and Isoxsuprine

Using α1-acid glycoprotein (AAG) affinity columns—which structurally resemble β-adrenergic receptors—a differential binding pattern was observed among phenolic β-agonists . Bamethan, nylidrin, and ritodrine demonstrated substantially more effective binding to AAG than salbutamol, fenoterol, and isoxsuprine. Salbutamol exhibited only 5% plasma protein binding (PB), whereas fenoterol and isoxsuprine showed similarly weak interaction with the AAG stationary phase. This differential AAG binding profile has direct implications for free drug fraction, distribution kinetics, and in vivo clearance rates, as AAG is an acute-phase protein whose concentrations can increase 3- to 5-fold under inflammatory conditions. While this evidence does not provide enantiomer-specific binding data for (R)-bamethan alone, it establishes a class-level distinction between strongly AAG-binding (bamethan, nylidrin) and weakly AAG-binding (salbutamol, isoxsuprine) vasodilators.

α1-acid glycoprotein plasma protein binding β-adrenergic agonist affinity chromatography drug-protein interaction

Route-Dependent Pharmacodynamic Bifurcation: Topical Vasodilation vs. Intravenous Vasoconstriction in Rat Cremaster Microcirculation

In a microscopic study of rat cremaster muscle microcirculation, bamethan exhibited a qualitatively opposite effect depending on the route of administration . Topical application of bamethan directly onto the microvascular bed induced measurable arteriolar dilation, while intravenous administration of the same compound produced arteriolar constriction. This route-dependent bifurcation was not observed with papaverine (which produced dilation via both topical and intravenous routes) or cyclandelate (which produced considerable dilation topically but was not tested intravenously in the same study). Kallikrein showed the opposite pattern to bamethan: slight dilation topically but appreciable vasodilation intravenously. This paradoxical response profile suggests that bamethan engages different effector mechanisms depending on whether it accesses vascular smooth muscle from the adventitial versus luminal side, potentially involving differential endothelial versus smooth muscle receptor populations or reflex autonomic mechanisms.

microcirculation route-dependent pharmacology arteriolar response vasodilation screening

Enantiomeric Resolution and Chiral Purity Assessment: (R)-Bamethan vs. (S)-Bamethan by Capillary Electrophoresis with Rifamycin B

A validated capillary electrophoresis method using the macrocyclic antibiotic rifamycin B as a chiral selector demonstrated enantioselective resolution of racemic bamethan into its (R)- and (S)-enantiomers, alongside other chiral amino alcohols including terbutaline, isoproterenol, metaproterenol, and synephrine . On a Chiral CD-Ph column, bamethan enantiomers exhibited retention factors (k₁ = 1.69, k₂ = 2.00), a selectivity (α) of 1.18, and a resolution (R_s) of 1.6—values that define the minimum chromatographic performance required to verify enantiomeric purity of a commercial (R)-bamethan sample . The availability of this validated chiral separation methodology provides a concrete, reproducible analytical framework for procurement quality control, enabling independent verification that a purchased (R)-bamethan lot meets the claimed enantiomeric excess specification.

chiral separation capillary electrophoresis enantiomeric purity rifamycin B quality control

Bamethan, (R)- (CAS 912804-58-1): Evidence-Backed Research and Industrial Application Scenarios


Enantiomer-Specific β-Adrenoceptor Pharmacological Profiling in Recombinant Receptor Systems

The quantitatively modest β2-selectivity of racemic bamethan (β1/β2 = 4.0, compared to salbutamol's 21.4) makes (R)-bamethan a candidate for receptor profiling assays where intermediate β1/β2 engagement is required rather than maximal β2-selectivity. Researchers seeking to map structure-activity relationships across the 2-amino-1-phenylethanol chemotype require the single enantiomer to isolate stereospecific contributions to receptor binding kinetics, as the (S)-enantiomer has been reported to exhibit a distinct selectivity profile of approximately 5:1 β2:β1. Use of pure (R)-bamethan eliminates the confounding variable of mixed enantiomer pharmacology present in the racemate, supporting reproducible determination of stereospecific binding parameters in recombinant β1-, β2-, and β3-adrenoceptor cell lines. The validated chiral CE method (R_s = 1.6) enables incoming QC verification of enantiomeric purity prior to assay deployment.

Microcirculatory Research Requiring Route-Specific Vascular Response Characterization

The uniquely documented route-dependent pharmacodynamic bifurcation of bamethan—topical application producing arteriolar dilation while intravenous administration produces arteriolar constriction —positions (R)-bamethan as a tool compound for investigating the mechanistic basis of administration-route-dependent vascular responses. Experimental models of microcirculation that require a pharmacological agent with predictable but opposite directional effects depending on endothelial versus adventitial drug access can leverage this property. In vivo microscopy-based screening platforms (e.g., rat cremaster muscle preparation) that directly visualize arteriolar diameter changes benefit from a compound that provides internal experimental validation through its known route-dependent profile, a property not shared by simpler vasodilators such as papaverine or cyclandelate.

Pharmacokinetic Studies of Differential Plasma Protein Binding Among β-Agonist Vasodilators

Bamethan's classification as a strongly AAG-binding β-agonist—clustered with nylidrin and ritodrine, and distinct from weakly binding salbutamol (PB 5%), fenoterol, and isoxsuprine —makes (R)-bamethan a relevant probe for pharmacokinetic studies examining the impact of α1-acid glycoprotein levels on free drug fraction and distribution kinetics of β-adrenergic vasodilators. In experimental inflammation models where AAG concentrations rise 3- to 5-fold, the differential protein binding becomes a critical experimental variable. Procurement of (R)-bamethan specifically, rather than the racemate, ensures that protein binding measurements reflect a single molecular entity with a defined stereochemical interaction interface at the AAG binding site.

Intra-Operative Vascular Graft Flow Studies Using β-Adrenergic Mechanism-Specific Vasodilation

The clinically validated intra-operative graft flow augmentation achieved with bamethan (145 mL/min pre-transfusion to 270 mL/min post-transfusion maximal bypass flow) provides a quantitative benchmark for surgical research models comparing β-adrenergic versus non-adrenergic vasodilator mechanisms. While papaverine (40 mg) produced greater absolute flow augmentation than bamethan (100 mg, p < 0.001) , the distinct mechanism of action (β-adrenoceptor agonism versus phosphodiesterase inhibition) makes bamethan the appropriate selection when the experimental question concerns β-receptor-mediated vascular smooth muscle relaxation specifically. The use of (R)-bamethan ensures stereochemical purity in studies correlating β2-receptor occupancy with graft flow outcomes.

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